molecular formula C18H19N3O2S B2943203 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034460-07-4

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2943203
CAS No.: 2034460-07-4
M. Wt: 341.43
InChI Key: GAFNSXUGIZSUHP-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide is a synthetic compound that has drawn interest due to its unique molecular structure and potential applications in various fields. This compound, characterized by its fused pyrrolo-pyridine ring system, exhibits interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available reagents such as 2-(methylthio)benzoic acid and 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.

  • Key Steps

    • Amidation: : The 2-(methylthio)benzoic acid is first converted to an activated ester or acid chloride.

    • Coupling Reaction: : This activated intermediate is then coupled with 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-amine under controlled conditions to form the amide bond.

  • Purification: : The final product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to enhance yield and purity, including:

  • High-throughput reactors: : For scaling up the amidation and coupling reactions.

  • Automated purification systems: : For efficient and consistent product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially targeting the thioether group, converting it to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions might involve the amide group, possibly converting it to an amine.

  • Substitution: : Substitution reactions could occur at the aromatic rings or the pyrrolo-pyridine core.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reagents: : Various halogenating agents, electrophiles for electrophilic aromatic substitution.

Major Products Formed

  • Oxidation: : Conversion to sulfoxides or sulfones.

  • Reduction: : Formation of primary or secondary amines.

  • Substitution: : Introduction of new functional groups on the aromatic or pyrrolo-pyridine rings.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound's structure makes it a candidate for use as a ligand in coordination chemistry.

  • Molecular Probes: : Its unique features allow it to serve as a molecular probe in various chemical analyses.

Biology

  • Enzyme Inhibition: : Potential as an inhibitor for specific enzymes due to its structural components.

  • Receptor Binding: : Can be studied for its affinity and interaction with various biological receptors.

Medicine

  • Drug Development: : Potential application in the development of new therapeutic agents targeting specific diseases.

  • Biomarker Discovery: : Useful in identifying new biomarkers due to its distinct interactions with biological systems.

Industry

  • Material Science: : Utilized in the development of new materials with specific desired properties.

  • Pharmaceutical Synthesis: : Used as an intermediate or starting material for the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The precise mechanism of action involves:

  • Molecular Targets: : Interaction with specific proteins, enzymes, or receptors within biological systems.

  • Pathways Involved: : Modulation of signaling pathways, inhibition of enzymatic activity, or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(phenylthio)benzamide: : Similar structure with a phenylthio group instead of a methylthio group.

  • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylsulfonyl)benzamide: : Contains a methylsulfonyl group in place of the methylthio group.

Uniqueness

  • Methylthio Group: : Provides unique chemical reactivity and potential biological activity.

  • Structural Integrity: : The combination of the fused pyrrolo-pyridine ring system with the methylthio benzamide moiety is distinctive.

By exploring these facets, scientists can better understand the full potential and applications of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide across various domains.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-20-10-7-13-8-11-21(18(23)16(13)20)12-9-19-17(22)14-5-3-4-6-15(14)24-2/h3-8,10-11H,9,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFNSXUGIZSUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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